molecular formula C6H5ClS2 B213116 endo-Norbornene-cis-5,6-dicarboxylic acid CAS No. 3853-88-1

endo-Norbornene-cis-5,6-dicarboxylic acid

Cat. No. B213116
CAS RN: 3853-88-1
M. Wt: 182.17 g/mol
InChI Key: NIDNOXCRFUCAKQ-UMRXKNAASA-N
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Description

Endo-Norbornene-cis-5,6-dicarboxylic acid is an organic compound with the molecular formula C9H10O4 . It is also known by several other names such as cis-5-Norbornene-endo-2,3-dicarboxylic acid, Norbornylene-2,3-Dicarboxylic Acid, and 5-Norbornene-endo-2,3-dicarboxylic acid .


Synthesis Analysis

The synthesis of endo-Norbornene-cis-5,6-dicarboxylic acid involves the heating of its anhydride form in water to hydrolyze the anhydride to form the acid . Another synthesis method involves a Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile .


Molecular Structure Analysis

The molecular structure of endo-Norbornene-cis-5,6-dicarboxylic acid is characterized by a bicyclic scaffold, which is a promising structure in medicinal chemistry due to its possible therapeutic application .


Chemical Reactions Analysis

The chemical reactions involving endo-Norbornene-cis-5,6-dicarboxylic acid primarily include its formation through a Diels-Alder reaction and its hydrolysis from its anhydride form .


Physical And Chemical Properties Analysis

Endo-Norbornene-cis-5,6-dicarboxylic acid has a molar mass of 182.17 g/mol and a predicted density of 1.481±0.06 g/cm3 . It has a melting point of 175°C (dec.) (lit.) and a predicted boiling point of 419.8±45.0 °C . Its solubility in water is low, but it is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide .

Scientific Research Applications

  • Crystal Structure and Organic Additives Influence on CaCO3 Crystal Growth : The crystal structure of endo-Norbornene-cis-5,6-dicarboxylic acid has been extensively studied. These acids are significant as model compounds for organic additives that influence the crystal growth of calcium carbonate (CaCO3), which is crucial in various industrial applications (Batsanov & Hesselink, 2002).

  • Use in Polynuclear Complex Synthesis : The compound has been used in synthesizing a polynuclear complex [Cd(endc)(H2O)]n·nH2O, which exhibits a unique three-dimensional supramolecular framework. This is indicative of its potential in material science and coordination chemistry (Cai et al., 2007).

  • Role in Polymer Chemistry : Endo-Norbornene-cis-5,6-dicarboxylic acid derivatives have been used to demonstrate the reverse-turn scaffold in norborneno peptide analogues. This has implications for designing novel polymers with specific conformational properties (Ranganathan et al., 1998).

  • Inhibition Properties in Antiglaucoma Sulfonamides : Derivatives of endo-Norbornene-cis-5,6-dicarboxylic acid have shown potential as inhibitors in carbonic anhydrase, which is relevant in the development of antiglaucoma agents (Casini et al., 2001).

  • Catalysis in Polymerization Reactions : The compound has been studied for its role in addition copolymerizations catalyzed by cyclopentadienyl nickel complexes. This research contributes to understanding the reactivities of various isomers in polymer chemistry (Shikada et al., 2008).

  • Ring-Opening Metathesis Polymerization : The compound has been involved in studies related to ring-opening metathesis polymerization, which is crucial in creating novel polymers with specific properties (Sutthasupa et al., 2007).

  • Co-Polymer Synthesis : It has also been used in synthesizing random co-polymers, adding to the diversity of applications in polymer science (Combe et al., 2014).

  • Radical Polymerization in Macromonomers : The compound plays a role in the synthesis of macromonomers through radical polymerization approaches, indicating its importance in advanced polymer engineering (Kollarigowda & Thakur, 2017).

Safety And Hazards

Endo-Norbornene-cis-5,6-dicarboxylic acid is harmful by inhalation, in contact with skin, and if swallowed . It is also irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

The norbornene scaffold, including endo-Norbornene-cis-5,6-dicarboxylic acid, has arisen as a promising structure in medicinal chemistry due to its possible therapeutic application in cancer treatment . The development of norbornene-based derivatives as potential chemotherapeutic agents is attracting significant attention . The use of norbornene and its related compounds encapsulated in nanosystems for use in cancer therapies is also being explored .

properties

IUPAC Name

(1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDNOXCRFUCAKQ-UMRXKNAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@H]([C@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

endo-Norbornene-cis-5,6-dicarboxylic acid

CAS RN

3853-88-1
Record name 5-Norbornene-2,3-dicarboxylic acid, cis-endo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-5-Norbornene-endo-2,3-dicarboxylic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-NORBORNENE-2,3-DICARBOXYLIC ACID, CIS-ENDO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO203WA3PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
E Gao, Y Ding, N Sun, S Zhang, X Qiu… - Applied …, 2017 - Wiley Online Library
Two new novel complexes, [Cu 4 (Endc) 4 (phen) 4 ]⋅7(H 2 O)⋅2(O) and [Mn 2 (Endc) 2 (phen) 2 (H 2 O) 2 ]⋅(H 2 O) (phen =1,10‐phenanthroline, H 2 Endc = endo‐norbornene‐cis‐5,…
Number of citations: 11 onlinelibrary.wiley.com
ML Hu, ZM Jin, YJ Zhao, DM Chen, S Wang… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title complex, 2C9H10O4·C8H12N2, there is an inversion centre at the centre of the 2,3,5,6-tetramethylpyrazine molecule, which is linked to two endo-norbornene-cis-5,6-…
Number of citations: 3 scripts.iucr.org
CE Pfluger - Zeitschrift für Kristallographie-Crystalline Materials, 1970 - degruyter.com
The Diels-Alder addition of cyclopentadiene and maleic anhydride yields endo-norbornene-cis-5, 6-dicarboxylic anhydride which, upon hydrolysis, yields the diacid. This is the basis for …
Number of citations: 4 www.degruyter.com
ML Hu, NW Zhu - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
In the title compound, {[Mn(endc)(phen)(H2O)]·H2O}n [phen is 1,10-phenanthroline (C12H8N2) and endc is the endo-norbornene-cis-5,6-dicarboxylate anion (C9H8O4)], each MnII ion …
Number of citations: 2 scripts.iucr.org
EJ Gao, S Ma, Y Huang, HY Liu, FC Liu… - Russian Journal of …, 2009 - Springer
A novel Cu(II) complex Cu 2 (Endc) 2 (Bipy) 2 has been synthesized by the reaction of Cu(NO 3 ) 2 · 3H 2 O, Endc (endo-norbornene-cis-5,6-dicarboxylic acid), and Bipy (2,2-bipyridine) …
Number of citations: 6 link.springer.com
ML Hu, YQ Cheng, S Wang, JX Yuan… - … Section E: Structure …, 2005 - scripts.iucr.org
The title molecule, C18H18O8, has C2 molecular symmetry. In the crystal structure, each molecule is connected to four neighbours via intermolecular O—H⋯O hydrogen bonds to form …
Number of citations: 1 scripts.iucr.org
E Gao, N Sun, S Zhang, Y Ding, X Qiu, Y Zhan… - European Journal of …, 2016 - Elsevier
Two novel compounds [Zn 2 (Endc) 2 (bipy) 2 (H 2 O) 3 ]Ě4(H 2 O)Ě2(O)(1), [Zn 2 (Endc) 2 (phen) 2 (H 2 O)]Ě(O)(2) (bipyá=á2,2-bipyridine, phená=á1,10-phenanthroline, and Endcá=…
Number of citations: 40 www.sciencedirect.com
PB Inskeep, RH Hammerstedt - Journal of Biochemical and Biophysical …, 1983 - Elsevier
Calorimetry was used to assess the importance of endogenous metabolism towards total ATP synthesis in bovine sperm in the presence of extracellular glucose. Sperm were incubated …
Number of citations: 22 www.sciencedirect.com
JR Saugbjerg, TB Jensen, M Hinge… - Reaction Chemistry & …, 2023 - pubs.rsc.org
Synthesis automatization is of vast interest as it increases the number of experiments, reproducibility, and in general enhances laboratory performance. This work presents a low-cost …
Number of citations: 0 pubs.rsc.org
CAIXQHU Mao-Lin, C Fan - 结构化学(JIEGOU HUAXUE)
Number of citations: 0

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